molecular formula C14H17NO3S B2400016 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-3-carboxamide CAS No. 2034564-14-0

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-3-carboxamide

Cat. No.: B2400016
CAS No.: 2034564-14-0
M. Wt: 279.35
InChI Key: ISLVNISVSHBVFP-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-3-carboxamide is a heterocyclic organic compound featuring:

  • A pentyl chain substituted with a hydroxyl group at position 5 and a thiophen-3-yl group at position 2. The thiophene ring introduces sulfur-based electronic effects and possible π-π interactions.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c16-6-2-11(13-4-8-19-10-13)1-5-15-14(17)12-3-7-18-9-12/h3-4,7-11,16H,1-2,5-6H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLVNISVSHBVFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(=O)NCCC(CCO)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-3-carboxamide can undergo various types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The thiophene and furan rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Therapeutic Potential

Pain Management
AMG-10 is primarily recognized for its role as a potent and selective G-protein biased mu-opioid receptor agonist. This mechanism suggests that it could provide effective pain relief while minimizing the risk of addiction and side effects commonly associated with traditional opioid therapies. Preclinical studies indicate that AMG-10 may be beneficial in treating chronic pain conditions and neuropathic pain, offering an alternative to conventional opioids.

Addiction Treatment
The compound's unique pharmacological profile positions it as a candidate for addiction treatment. By potentially reducing drug-seeking behavior and preventing opioid overdose, AMG-10 addresses significant public health concerns related to opioid misuse. Research indicates that it may help manage withdrawal symptoms and cravings in individuals with opioid use disorder.

Table 1: Summary of Preclinical Studies on AMG-10

Study ReferenceObjectiveFindingsImplications
Evaluate analgesic effectsDemonstrated significant pain relief in animal modelsPotential for chronic pain treatment
Assess addiction potentialReduced drug-seeking behavior in preclinical modelsPossible use in addiction therapy
Investigate pharmacokineticsFavorable absorption and distribution profiles observedSupports further clinical development

Limitations and Future Directions

While early studies show promise, several limitations must be addressed:

  • Long-term Safety Profile : Further research is needed to assess the long-term safety of AMG-10 in various populations.
  • Formulation Development : Innovative formulations are required to enhance bioavailability and patient compliance.
  • Combination Therapies : Exploring AMG-10's efficacy in combination with other medications could maximize therapeutic benefits.
  • Expanded Indications : Investigating its potential use beyond pain management, such as in treating psychiatric disorders or inflammatory conditions.

Broader Implications in Research and Industry

The potential applications of AMG-10 extend beyond healthcare:

  • Agricultural Uses : Investigating its role in pest control or soil health could open new avenues for sustainable agriculture.
  • Food Production : Exploring its applications in food safety or preservation may yield beneficial outcomes.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-3-carboxamide involves its interaction with various molecular targets:

    Molecular Targets: The compound may interact with enzymes and receptors in biological systems, leading to its observed biological activities.

    Pathways Involved: The exact pathways are still under investigation, but it is believed that the compound may modulate signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Analogs with Furan Carboxamide Moieties

Compound A : N-[3-(5-Oxo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-2-ylamino)phenyl]-furan-3-carboxamide
  • Structure: Features a furan-3-carboxamide linked to a dibenzocycloheptenylamino-phenyl group.
  • Key Differences : The absence of a thiophene and hydroxylated pentyl chain distinguishes it from the target compound.
  • Research Findings :
    • Crystal structure analysis reveals intermolecular hydrogen bonds between the carboxamide NH and carbonyl oxygen (C=O), stabilizing the lattice .
    • Such hydrogen-bonding patterns may influence solubility and crystallinity compared to the target compound, which has additional hydroxyl and thiophene groups.
Compound B : 5-(3-(Bicyclo[1.1.1]pentan-1-ylcarbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide
  • Structure : Contains a fused furopyridine-carboxamide core with fluorinated substituents.
  • Key Differences : The bicyclopentane and trifluoropropyl groups enhance lipophilicity, contrasting with the target compound’s thiophene and polar hydroxyl group.
  • Research Findings :
    • Synthesized via HPLC purification (97% purity) and characterized by LC/MS (M+H = 552) and NMR .
    • Higher fluorination may improve metabolic stability compared to the target compound’s sulfur-containing thiophene.

Positional Isomers and Substituent Effects

Compound C : N-(5-Hydroxy-3-(thiophen-3-yl)pentyl)furan-2-carboxamide
  • Structure : Differs from the target compound only in the carboxamide position (furan-2 vs. furan-3).
  • Safety data indicate instability or handling challenges, as the compound was discontinued .

Derivatives with Modified Heterocycles

Compound D : 2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide
  • Structure : Includes a hydrazinyl-oxoethyl side chain on the furan-3-carboxamide.
  • Key Differences : The hydrazine group introduces reactivity for further derivatization, unlike the target compound’s hydroxyl-thiophene-pentyl chain.
  • Research Findings :
    • Synthesized via acyl azide intermediates, suggesting versatility in functionalization .

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

Compound Molecular Features Key Substituents Purity/Yield Reference
Target Compound Furan-3-carboxamide, thiophen-3-yl, hydroxyl Pentyl chain with OH and thiophene Not reported -
Compound A Furan-3-carboxamide, dibenzocycloheptene Phenyl-amino group Crystal structure
Compound B Furopyridine-carboxamide Fluorophenyl, trifluoropropyl 97% purity, 53% yield
Compound C Furan-2-carboxamide Thiophen-3-yl, hydroxyl-pentyl Discontinued

Table 2: Hydrogen Bonding and Crystallography

Compound Hydrogen Bond Donor/Acceptor Crystal System Software Used Reference
Target Compound NH (carboxamide), OH (pentyl) Not reported - -
Compound A NH→O=C (2.89 Å), N–H⋯O (2.95 Å) Monoclinic, P2₁/c SHELX
Compound B Not reported Not reported HPLC, LC/MS, NMR

Discussion of Key Findings

  • Thiophene vs. Other Heterocycles : The target compound’s thiophene may confer distinct electronic properties (e.g., lower electronegativity than furan derivatives) and influence bioavailability or binding affinity.
  • Hydroxyl Group Impact : The hydroxylated pentyl chain could enhance solubility compared to purely alkyl or aromatic analogs (e.g., Compound A).

Biological Activity

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include both thiophene and furan rings. This article explores its biological activity, focusing on its potential applications in antimicrobial and anticancer research, as well as its mechanism of action.

Chemical Structure and Properties

The compound has the following molecular formula:

PropertyValue
Molecular FormulaC14H17NO3S
Molecular Weight279.35 g/mol
CAS Number2034564-14-0

The presence of the thiophene and furan rings contributes to the compound's unique chemical properties, making it a valuable candidate for biological activity studies.

Synthesis

The synthesis of this compound typically involves:

  • Formation of Thiophene Ring : Utilizing methods such as the Gewald reaction.
  • Formation of Furan Ring : Achieved through the Paal-Knorr synthesis.
  • Coupling : The thiophene and furan rings are coupled through reactions that involve the formation of a pentyl chain and a carboxamide group.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various pathogens, including bacteria and fungi. The specific mechanisms by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell walls or interference with metabolic pathways essential for microbial survival.

Anticancer Activity

A significant area of research focuses on the anticancer properties of this compound. Studies have demonstrated that it can reduce cell viability in various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The following table summarizes findings from recent studies:

CompoundCell LineIC50 (µg/ml)Reference
This compoundA54927.7
DoxorubicinA54928.3
Compound 7gA54927.7

The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with specific molecular targets involved in cell growth and survival pathways. Research suggests that it may modulate signaling pathways that regulate apoptosis, thereby enhancing the cytotoxic effects against tumor cells .

The precise mechanism of action for this compound is still under investigation, but it is believed to involve:

  • Interaction with Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It is thought to affect pathways related to cell cycle regulation and apoptosis.

Further studies are necessary to elucidate these mechanisms fully and to determine the compound's potential as a therapeutic agent.

Case Studies

Several case studies have documented the biological effects of this compound:

  • In Vitro Studies : Demonstrated significant reduction in viability of A549 cells, suggesting potential for lung cancer treatment.
  • Antimicrobial Testing : Showed effectiveness against WHO priority pathogens, indicating potential for development into an antimicrobial agent.

Q & A

Q. What synthetic routes and reaction conditions are recommended for the preparation of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-3-carboxamide?

The compound is synthesized via multi-step reactions starting from commercially available precursors. Key steps include:

  • Thiophene-pentyl chain formation : Reaction of thiophene derivatives with pentanol intermediates under controlled temperature (60–80°C) and acidic catalysis .
  • Amide coupling : Use of coupling agents (e.g., HATU or EDC) to link the furan-3-carboxylic acid moiety to the thiophene-pentyl amine derivative. Solvents like DMF or dichloromethane are preferred, with reaction times optimized to 12–24 hours .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify backbone connectivity and substituent positions. For example, the hydroxy group on the pentyl chain appears as a broad singlet (~δ 1.8–2.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 336.12) .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding patterns (e.g., monoclinic space group P2₁/c with unit cell parameters a = 10.7691 Å, b = 21.746 Å) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust .
  • Emergency Response : For skin contact, rinse immediately with water for 15 minutes. Spills should be contained using inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How does the substitution position of the thiophene ring (3-yl vs. 2-yl) influence physicochemical properties and biological activity?

  • Solubility : Thiophen-3-yl substitution increases polarity due to asymmetric electron distribution, enhancing aqueous solubility compared to 2-yl analogs .
  • Biological Activity : Thiophen-3-yl derivatives show higher binding affinity to neurological targets (e.g., serotonin receptors) in computational docking studies, suggesting improved neuroprotective potential .
  • Experimental Validation : Compare logP values (octanol-water partition coefficients) and in vitro IC₅₀ data against structural analogs .

Q. What computational methods can predict interaction mechanisms between this compound and biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2). Key interactions include hydrogen bonding with the hydroxy group and π-π stacking with the thiophene ring .
  • Density Functional Theory (DFT) : Calculate electron density maps (e.g., using B3LYP/6-31G* basis sets) to identify reactive sites for electrophilic substitution .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. How can researchers resolve contradictions in biological activity data reported for structural analogs?

  • Dose-Response Studies : Perform standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines to isolate structure-activity relationships (SAR) .
  • Meta-Analysis : Cross-reference data from PubChem and ChEMBL, focusing on compounds with >80% purity and validated assay protocols .
  • Orthogonal Validation : Confirm activity using SPR (surface plasmon resonance) for binding kinetics and in vivo zebrafish models for bioavailability .

Q. What are key considerations in designing in vitro assays to evaluate neuroprotective potential?

  • Cell Models : Use SH-SY5Y neuroblastoma cells or primary cortical neurons treated with oxidative stress inducers (e.g., H₂O₂ or rotenone) .
  • Biomarkers : Measure levels of GFAP (astrocyte activation) and BDNF (neurotrophic support) via ELISA .
  • Control Compounds : Include reference inhibitors (e.g., memantine for NMDA receptor blockade) to benchmark efficacy .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield Optimization
Thiophene-pentyl chainH₂SO₄, 70°C, 6 hrUse excess thiophene (1.5 eq) to drive reaction
Amide couplingHATU, DIPEA, DMF, 24 hrPre-activate carboxylic acid for 30 min before adding amine

Q. Table 2. Analytical Data Comparison

TechniqueThiophen-3-yl DerivativeThiophen-2-yl Analog
¹H NMR (δ, ppm)1.8 (br s, -OH)2.1 (br s, -OH)
LogP (calculated)2.32.8

Q. Table 3. Biological Assay Design

ParameterRecommendationRationale
Cell LineSH-SY5YStandard neuroprotection model
Assay Duration48 hrBalances compound stability and cell viability
Positive ControlMemantine (10 µM)NMDA receptor antagonist

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